molecular formula C20H29BrN2O B1184285 YFYOTRZKZOSZQY-UHFFFAOYSA-N

YFYOTRZKZOSZQY-UHFFFAOYSA-N

Cat. No.: B1184285
M. Wt: 393.369
InChI Key: YFYOTRZKZOSZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence of information precludes a detailed introduction based on the current evidence.

Properties

Molecular Formula

C20H29BrN2O

Molecular Weight

393.369

InChI

InChI=1S/C20H29BrN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-5-7-16(21)8-6-15/h5-8,13-14,17-18,24H,9-12H2,1-4H3

InChI Key

YFYOTRZKZOSZQY-UHFFFAOYSA-N

SMILES

CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)Br)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of these compounds, which may share functional groups or frameworks with YFYOTRZKZOSZQY-UHFFFAOYSA-N:

Table 1: Comparison of Heterocyclic Acetamide Derivatives from

Compound ID Core Structure Substituents/Modifications Biological Activity (if reported) Reference
6m Thioxothiazolidinone + Quinazolinone Benzo[d][1,3]dioxol-5-yl-methylene Not explicitly stated
6n Thioxothiazolidinone + Quinazolinone 4-Hydroxy-3-methoxybenzylidene Not explicitly stated
6o Thioxothiazolidinone + Quinazolinone Phenylallylidene Not explicitly stated

Key Observations:

Substituents like benzodioxole (6m) and methoxybenzylidene (6n) may enhance bioavailability or target specificity .

Divergence from Other Compounds: N-Hydroxy-N-phenylbenzamide (InChIKey: YLYIXDZITBMCIW-UHFFFAOYSA-N, ) lacks the heterocyclic complexity of the thioxothiazolidinone derivatives but shares an amide backbone, which is critical for hydrogen bonding in drug-receptor interactions . 3-(Bromomethyl)-1-methylazetidine hydrobromide (InChIKey: QYFFARALSJOCIW-UHFFFAOYSA-N, ) is a small, brominated azetidine with distinct reactivity, likely used in alkylation reactions rather than therapeutic applications .

Synthetic and Functional Insights: Thioxothiazolidinone derivatives (e.g., 6m–6o) are synthesized via condensation reactions, highlighting their modular design for structure-activity relationship (SAR) studies . In contrast, simpler amides (e.g., ) are often prepared via direct acylation, reflecting differences in synthetic accessibility .

Limitations and Recommendations

The absence of direct data on This compound in the provided evidence restricts a definitive comparison. To address this gap:

  • Database Consultation : Cross-referencing with PubChem, ChEMBL, or SciFinder is essential for structural and bioactivity data.
  • Experimental Validation: If the compound is novel, NMR, MS, and X-ray crystallography would clarify its properties.

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